molecular formula C18H11Cl B8236361 3-Chlorochrysene

3-Chlorochrysene

Cat. No. B8236361
M. Wt: 262.7 g/mol
InChI Key: GLWRUZZCCWGEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorochrysene is a useful research compound. Its molecular formula is C18H11Cl and its molecular weight is 262.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorochrysene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorochrysene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhanced Mobility in Polythiophene Transistors

  • Research indicates that using solvents with higher boiling points, such as 1,2,4-trichlorobenzene, can improve the field-effect mobilities in poly(3-hexylthiophene) (P3HT) transistors. This suggests potential applications in improving electronic devices (Chang et al., 2004).

Protonation of Chrysene and Derivatives

  • Studies on the chrysene skeleton, including compounds like 6-chlorochrysene, show insights into the charge distribution in chrysenium cations. This research could be relevant for understanding metabolic activation pathways in polycyclic aromatic hydrocarbons (Laali et al., 1997).

Metabolism of Hydroxychrysene

  • Investigations into the metabolism of 3-hydroxychrysene by rat liver preparations reveal various metabolic pathways, indicating the complex biotransformation processes of polycyclic aromatic hydrocarbons in biological systems (Masento et al., 1990).

Gas-Phase Molecular Structure Analysis

  • Studies on molecules like 3-chloro-1-butene provide valuable insights into molecular structure and conformations, which can be crucial for understanding chemical reactions and properties at the molecular level (Schei, 1984).

Photophysical Properties of Chrysene Derivatives

  • Research on chrysene derivatives, such as 3,6,9,12-tetrasubstituted chrysenes, highlights their applications in OLED technology, due to their high quantum yields and blue fluorescent emission. This could be significant for advancements in display technologies (Wu et al., 2014).

Atmospheric Oxidation Studies

  • Investigations into the atmospheric oxidation of chlorinated alkenes provide insights into environmental and atmospheric chemistry, which is critical for understanding air pollution and environmental degradation processes (Zhang et al., 2017).

properties

IUPAC Name

3-chlorochrysene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWRUZZCCWGEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorochrysene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.